2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-11-5-7-16(25-4)15(9-11)21-17(24)10-26-18-8-6-14(22-23-18)19-12(2)20-13(3)27-19/h5-9H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBIQHOVSIHIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Synthesis of Pyridazine Derivative: The pyridazine ring is synthesized through the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Coupling Reaction: The thiazole and pyridazine derivatives are coupled using a suitable coupling agent such as EDCI or DCC in the presence of a base like triethylamine.
Acetamide Formation: The final step involves the acylation of the coupled product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced pyridazine derivatives, and substituted thiazole compounds with various functional groups.
Scientific Research Applications
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is explored for its pharmacokinetic properties and potential therapeutic effects.
Industry: The compound is used in the development of new materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, and receptors like G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Motifs
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Thiazole vs. Triazole/Furan : The target compound’s 2,4-dimethylthiazole may enhance lipophilicity and membrane permeability compared to triazole- or furan-containing analogs .
- Sulfanyl Linker : The sulfanyl group in the target compound and FP1-12 facilitates ring connectivity but may reduce metabolic stability compared to ether or amine linkers .
- Acetamide Substitution : The 2-methoxy-5-methylphenyl group in the target compound likely improves steric hindrance and resistance to hydrolysis relative to hydroxyacetamide derivatives (e.g., FP1-12) .
Pharmacokinetic and Physicochemical Properties (Hypothetical)
- Lipophilicity : The 2,4-dimethylthiazole and methoxy groups in the target compound likely increase logP compared to polar hydroxyacetamide derivatives (e.g., FP1-12), improving blood-brain barrier penetration .
- Metabolic Stability : The methoxy group may reduce cytochrome P450-mediated metabolism relative to hydroxylated analogs .
Biological Activity
The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 299.38 g/mol. The structure includes a thiazole moiety, pyridazine ring, and an acetamide group which contribute to its pharmacological properties.
Research indicates that compounds containing thiazole and pyridazine rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanism of action for this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole and pyridazine derivatives. For instance, derivatives similar to the compound have shown significant inhibitory effects against a range of bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 15 | 100 |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment with related thiazole-pyridazine derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents.
Anti-inflammatory Effects
Thiazole and pyridazine derivatives are also known for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for determining its therapeutic potential. Preliminary studies suggest moderate solubility and favorable absorption characteristics. However, further investigations into its bioavailability and metabolic pathways are essential.
Q & A
Q. What are the standard synthetic protocols for preparing this compound and its derivatives?
The compound is synthesized via nucleophilic substitution and cyclization reactions. A typical procedure involves refluxing equimolar amounts of precursor heterocycles (e.g., pyridazinone derivatives) with thiol-containing intermediates in the presence of pyridine and zeolite catalysts at 150°C for 5 hours. Post-reaction, the product is isolated via ice-cooled acid precipitation and recrystallized from ethanol . Modifications to substituents (e.g., methoxy or methyl groups) require adjusting precursor ratios and reaction times.
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ 2.4–2.6 ppm) and confirms sulfanyl linkages.
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) bonds.
- HPLC-MS: Validates purity (>95%) and molecular weight via [M+H]+ peaks .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the thiazole-pyridazine core .
Q. How are solubility and stability profiles determined for in vitro assays?
Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C and 37°C over 48 hours, with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed acetamide or sulfanyl cleavage) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like thiolate attack on pyridazine. Machine learning models trained on reaction databases (e.g., PubChem) identify optimal catalysts (e.g., zeolite Y-H vs. H-beta) and solvent systems. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 30–50% .
Q. What strategies resolve contradictions in antiproliferative activity data across cell lines?
- Dose-response reevaluation: Test concentrations from 1 nM–100 μM to identify non-linear effects.
- Metabolic interference analysis: Use CYP450 inhibitors to assess liver-mediated inactivation.
- Structural analogs: Compare activity of derivatives with modified thiazole or methoxy substituents to isolate pharmacophore contributions .
Q. How to design experiments (DoE) for scalable synthesis?
Apply a Box-Behnken design to optimize:
- Factors: Temperature (120–180°C), catalyst loading (0.5–2.0 mol%), and reflux time (3–7 hours).
- Responses: Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.01) .
Q. What mechanistic insights guide the development of bioisosteres?
- Thioether replacement: Substitute sulfanyl with sulfonyl to enhance metabolic stability.
- Heterocycle variation: Replace thiazole with oxadiazole to modulate electron-withdrawing effects.
- Pharmacokinetic modeling: Predict logP and bioavailability using Molinspiration or SwissADME .
Methodological Considerations
- Contradiction Mitigation: Cross-validate biological assays (e.g., MTT vs. clonogenic) and use orthogonal characterization (e.g., LC-MS + NMR) for synthetic intermediates .
- Data Reproducibility: Document reaction parameters (e.g., stirring rate, humidity) and raw spectral data in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
